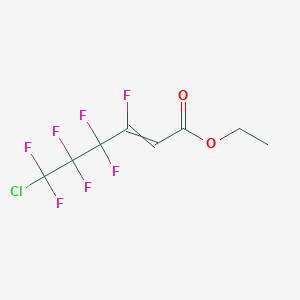
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate is a fluorinated organic compound with a unique structure characterized by multiple fluorine atoms and a chlorine atom attached to a hexenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of hexafluoropropene and ethyl chloroacetate in the presence of a catalyst to facilitate the addition of fluorine atoms to the hexenoate backbone. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the hexenoate backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, with reactions typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, with reactions conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like peracids or reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include ethyl 6-hydroxy-3,4,4,5,5,6,6-heptafluorohex-2-enoate or ethyl 6-amino-3,4,4,5,5,6,6-heptafluorohex-2-enoate.
Addition Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane or ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohexane.
Oxidation and Reduction Reactions: Products include ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide or ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexane.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique fluorinated structure.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and double bond provide sites for chemical modifications, enabling the compound to interact with specific enzymes or receptors, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate can be compared with other fluorinated compounds, such as:
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohexanoate: Similar structure but lacks the double bond, resulting in different reactivity and applications.
Ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-epoxide:
Ethyl 6-bromo-3,4,4,5,5,6,6-heptafluorohex-2-enoate:
The uniqueness of this compound lies in its combination of multiple fluorine atoms, a chlorine atom, and a double bond, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
170502-20-2 |
|---|---|
Molekularformel |
C8H6ClF7O2 |
Molekulargewicht |
302.57 g/mol |
IUPAC-Name |
ethyl 6-chloro-3,4,4,5,5,6,6-heptafluorohex-2-enoate |
InChI |
InChI=1S/C8H6ClF7O2/c1-2-18-5(17)3-4(10)6(11,12)7(13,14)8(9,15)16/h3H,2H2,1H3 |
InChI-Schlüssel |
IRFOXLURHMQTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(C(C(F)(F)Cl)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


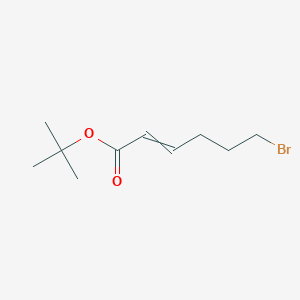
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

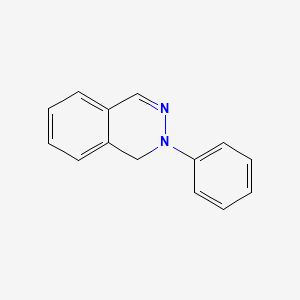
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
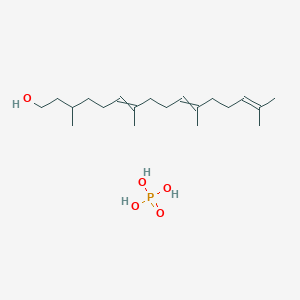
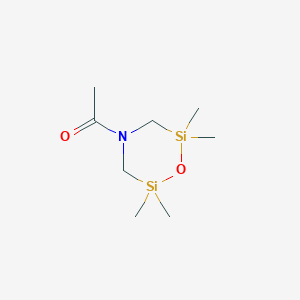
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
